molecular formula C22H21F3N4O2 B11165210 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide

Cat. No.: B11165210
M. Wt: 430.4 g/mol
InChI Key: WODMSIIIJSMFJK-UHFFFAOYSA-N
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Description

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide: is a complex organic compound that features a benzotriazine ring, a trifluoromethyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

The synthesis of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzotriazine ring: This can be achieved by reacting appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.

    Cyclohexanecarboxamide formation: This step involves the reaction of cyclohexanecarboxylic acid derivatives with amines under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzotriazine ring and the trifluoromethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby helping to regulate blood sugar levels . The molecular pathways involved include inhibition of the enzyme’s catalytic activity, leading to reduced glucose absorption.

Comparison with Similar Compounds

Similar compounds include other benzotriazine derivatives and α-glucosidase inhibitors such as acarbose, voglibose, and miglitol. Compared to these compounds, trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide may offer unique advantages in terms of potency and specificity . The presence of the trifluoromethyl group and the cyclohexanecarboxamide moiety may contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C22H21F3N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H21F3N4O2/c23-22(24,25)17-6-2-4-8-19(17)26-20(30)15-11-9-14(10-12-15)13-29-21(31)16-5-1-3-7-18(16)27-28-29/h1-8,14-15H,9-13H2,(H,26,30)

InChI Key

WODMSIIIJSMFJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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